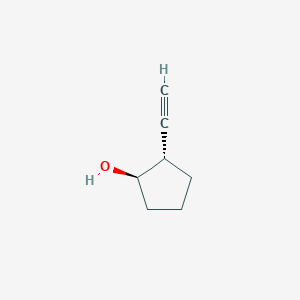

trans-2-Ethynylcyclopentanol

Description

General Significance of Ethynyl (B1212043) Alcohols in Contemporary Organic Synthesis

Ethynyl alcohols, characterized by the presence of both a hydroxyl (-OH) group and a carbon-carbon triple bond (alkyne), are versatile intermediates in organic synthesis. The alkyne moiety offers a rich platform for a variety of chemical transformations, including reduction, oxidation, and coupling reactions, allowing for the construction of more complex carbon skeletons. lookchem.com The ethynyl group can be readily functionalized, enabling the introduction of diverse chemical entities into a molecule. lookchem.com This reactivity makes ethynyl alcohols valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. lookchem.comwikipedia.org For instance, the ethynylation of ketones is a key step in the industrial production of various commodity chemicals and pharmaceutical precursors. wikipedia.org

Importance of Cyclopentanol (B49286) Derivatives as Fundamental Building Blocks in Complex Molecule Synthesis

Cyclopentane (B165970) rings are ubiquitous structural motifs found in a vast array of biologically active natural products and pharmaceutical agents. researchgate.netontosight.ai Consequently, cyclopentanol derivatives, which feature a hydroxyl group on a five-membered carbocyclic ring, serve as crucial building blocks for the synthesis of these complex molecules. researchgate.netontosight.ai The hydroxyl group provides a convenient handle for further chemical manipulation, such as esterification, etherification, or oxidation, facilitating the elaboration of the cyclopentane core. guidechem.comsmolecule.com The stereochemistry of the substituents on the cyclopentane ring can significantly influence the biological activity of the final product, making the stereocontrolled synthesis of these derivatives a critical area of research. researchgate.netacs.org

Stereochemical Challenges and Opportunities Posed by Substituted Five-Membered Rings, with Specific Emphasis on trans-2-Ethynylcyclopentanol

The synthesis of substituted cyclopentanes with well-defined stereochemistry presents a significant challenge to synthetic chemists. researchgate.netnih.gov The conformational flexibility of the five-membered ring, often existing as a dynamic equilibrium of envelope and twist forms, complicates stereoselective transformations. Achieving control over the relative and absolute stereochemistry of multiple substituents on a cyclopentane ring is a non-trivial task that often requires sophisticated synthetic strategies. nih.govacs.org

This compound, with its two contiguous stereocenters on the cyclopentane ring, exemplifies these challenges. The trans relationship between the hydroxyl and ethynyl groups dictates a specific spatial arrangement that must be selectively formed over the corresponding cis isomer. The development of synthetic methods that can reliably produce this diastereomer in high purity is essential for its application as a building block. The inherent chirality of this molecule also presents opportunities for asymmetric synthesis, where one enantiomer is selectively prepared, a crucial consideration in the development of chiral drugs and materials. The relative stereochemistry of substituents on a cyclopentane ring has been shown to dramatically influence the supramolecular self-assembling properties of molecules. acs.org

Current Research Landscape and Unaddressed Scientific Inquiries Pertaining to this compound

Current research in the area of substituted cyclopentanols is focused on the development of novel stereoselective synthetic methods. nih.govrsc.orgrsc.org This includes the use of chiral catalysts, substrate-controlled reactions, and domino sequences to control the formation of multiple stereocenters with high precision. nih.gov While general methods for the synthesis of substituted cyclopentanols are continually being improved, specific and efficient routes to this compound are less commonly reported.

Unaddressed scientific inquiries pertaining to this specific molecule include the development of highly efficient and stereoselective syntheses from readily available starting materials. A common approach involves the nucleophilic ring-opening of an epoxide, such as cyclopentene (B43876) oxide, with an ethynyl nucleophile. The stereochemical outcome of this reaction is highly dependent on the reaction conditions and the nature of the nucleophile. Further investigation into optimizing these conditions to exclusively favor the trans product is a key area for research. Additionally, a deeper understanding of the conformational preferences of this compound and how they influence its reactivity in subsequent transformations would be highly valuable.

Scope and Objectives of the Proposed Academic Investigation into this compound

A focused academic investigation into this compound would aim to address the existing gaps in the scientific literature. The primary objectives of such a study would be:

To develop and optimize a highly stereoselective and efficient synthesis of this compound. This would involve a systematic study of the ring-opening of cyclopentene oxide with various metal acetylides, exploring the effects of different metals, solvents, and temperatures on the diastereoselectivity of the reaction.

To fully characterize the spectroscopic and physical properties of this compound. This would include detailed analysis of its NMR and IR spectra to confirm its structure and stereochemistry.

To explore the synthetic utility of this compound as a building block in the synthesis of more complex and potentially biologically active molecules. This could involve demonstrating its use in key transformations such as cycloaddition reactions or as a precursor to novel cyclopentanoid structures.

To investigate the conformational behavior of this compound through computational modeling and experimental techniques, providing insights into its reactivity and stereochemical preferences.

By achieving these objectives, a comprehensive understanding of the chemistry of this compound can be established, paving the way for its broader application in organic synthesis.

Detailed Research Findings

The synthesis of this compound can be achieved through the nucleophilic addition of an ethynyl group to cyclopentene oxide. The stereochemical outcome of this reaction is crucial for obtaining the desired trans isomer.

A representative synthetic procedure involves the reaction of cyclopentene oxide with a lithium acetylide solution. The lithium acetylide can be prepared in situ from acetylene (B1199291) gas and a strong base like n-butyllithium. The subsequent reaction with cyclopentene oxide proceeds via an SN2-type ring-opening mechanism, where the acetylide anion attacks one of the epoxide carbons from the backside, leading to the formation of the trans product.

Table 1: Synthetic Data for the Preparation of this compound

| Parameter | Value |

| Starting Material | Cyclopentene oxide |

| Reagent | Lithium acetylide |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Temperature | -78 °C to room temperature |

| Product | This compound |

| Stereochemistry | trans |

The characterization of the product is essential to confirm its identity and stereochemistry.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to the cyclopentyl ring protons, the hydroxyl proton, and the acetylenic proton. The coupling constants between the protons on C1 and C2 can help to confirm the trans stereochemistry. |

| ¹³C NMR | Resonances for the five carbons of the cyclopentyl ring and the two sp-hybridized carbons of the ethynyl group. |

| IR Spectroscopy | A broad absorption band in the region of 3300-3600 cm⁻¹ characteristic of the O-H stretch, and a sharp absorption around 3300 cm⁻¹ and 2100 cm⁻¹ corresponding to the ≡C-H and C≡C stretching vibrations, respectively. |

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-2-ethynylcyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-2-6-4-3-5-7(6)8/h1,6-8H,3-5H2/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZIIUSKYKGRDH-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C[C@@H]1CCC[C@H]1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Trans 2 Ethynylcyclopentanol

Stereoselective and Enantioselective Approaches to the trans-2-Ethynylcyclopentanol Core

Achieving high levels of stereocontrol is paramount in the synthesis of this compound. This involves strategies that can selectively form the desired diastereomer (trans) and, further, isolate a single enantiomer.

The establishment of the trans configuration between the hydroxyl and ethynyl (B1212043) groups is a critical challenge. A primary strategy to achieve this is through the stereospecific ring-opening of an epoxide precursor.

The reaction of cyclopentene (B43876) oxide with an alkynyl nucleophile, such as lithium acetylide or ethynylmagnesium bromide, proceeds via an SN2 mechanism. The nucleophile attacks one of the electrophilic carbon atoms of the epoxide from the face opposite to the oxygen bridge. This backside attack results in an inversion of configuration at the reaction center, leading directly to the trans product. This method is highly effective for ensuring the desired diastereoselectivity.

Another approach involves the functionalization of cyclopentenones. An aza-Michael reaction with aniline (B41778) nucleophiles on a cyclopentenone derivative has been shown to proceed with excellent diastereoselectivity, which is attributed to hydrogen bonding guiding the incoming nucleophile. ucd.ie While not a direct synthesis, such functionalized cyclopentanones could serve as advanced intermediates where the established stereocenter directs a subsequent ethynylation reaction.

Producing enantiomerically pure this compound requires the use of asymmetric synthesis techniques that can differentiate between the two enantiotopic faces of a prochiral starting material or create a new stereocenter with a bias for one configuration. nih.gov

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the structure of a reactant to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com For the synthesis of this compound, a chiral auxiliary could be attached to a cyclopentanone (B42830) precursor. For example, Evans oxazolidinones or camphor-derived auxiliaries can be used to direct the stereoselective alkylation or aldol (B89426) reaction of enolates. nih.govresearchgate.net After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.

Organocatalysis: Asymmetric organocatalysis utilizes small, metal-free organic molecules to catalyze enantioselective transformations. Proline and its derivatives are common organocatalysts for asymmetric aldol and Michael reactions. mdpi.com For instance, an organocatalyzed asymmetric aldol reaction between cyclopentanone and an appropriate aldehyde could generate a chiral β-hydroxy ketone. This intermediate, with its defined stereocenter, could then be further manipulated and subjected to ethynylation to yield the target molecule. The enantioselective synthesis of pharmacologically active propargylic alcohols has been achieved via the alkynylation of isatins using chiral amino alcohols as organocatalysts, demonstrating the potential of this approach for creating chiral centers adjacent to hydroxyl groups. uva.es

Metal-Catalyzed Asymmetric Reactions: Chiral metal complexes are powerful tools for asymmetric synthesis. The enantioselective addition of terminal alkynes to aldehydes, catalyzed by chiral zinc complexes, is a well-established method for producing chiral propargylic alcohols with excellent enantioselectivities. nih.gov A related strategy for the target molecule would involve the asymmetric ring-opening of cyclopentene oxide with an alkynyl nucleophile, catalyzed by a chiral metal complex (e.g., based on chromium or cobalt salen complexes). Another powerful method is the asymmetric transfer hydrogenation of α-substituted ketones, which can produce chiral cis-cycloalkanols that can be converted to the trans-amine products through substitution with inversion of configuration. researchgate.net A similar sequence involving ethynylation could yield the desired trans-alcohol.

Table 1: Comparison of Asymmetric Synthesis Strategies

| Strategy | Description | Key Features | Representative Catalysts/Auxiliaries |

|---|---|---|---|

| Chiral Auxiliaries | A chiral moiety is temporarily attached to the substrate to direct a stereoselective reaction. sigmaaldrich.com | High diastereoselectivity; auxiliary is often recoverable. | Evans Oxazolidinones, Oppolzer's Camphorsultam, SAMP/RAMP. wikipedia.org |

| Organocatalysis | Small, chiral organic molecules catalyze the reaction enantioselectively. | Metal-free; often milder reaction conditions; lower toxicity. | Proline, Cinchona alkaloids, Chiral Squaramides. rsc.org |

| Metal-Catalysis | A chiral ligand coordinates to a metal center to create a chiral catalytic environment. | High catalytic turnover; broad substrate scope; high enantioselectivity. | BINOL-metal complexes, Salen-metal complexes, TsDPEN-Ru(II) catalysts. researchgate.net |

When an asymmetric synthesis is not employed, a racemic mixture of this compound is produced. The separation of these enantiomers, known as resolution, is necessary to obtain enantiopure compounds.

Chromatographic Resolution: Chiral column chromatography is a powerful technique for separating enantiomers. khanacademy.org This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different rates. mdpi.com For alcohols like this compound, polysaccharide-based CSPs (e.g., Chiralpak or Chiralcel) are often effective. mdpi.com High-performance liquid chromatography (HPLC) is the most common platform for this type of separation. taylorfrancis.com

Chemical Resolution: This method involves reacting the racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by standard techniques like crystallization or chromatography. mdpi.com For an alcohol, common resolving agents are chiral carboxylic acids (e.g., tartaric acid, mandelic acid) which form diastereomeric esters. After separation, the ester bond is cleaved to release the resolved alcohol and recover the resolving agent.

Kinetic Resolution: In a kinetic resolution, the two enantiomers of a racemate react at different rates with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the other enantiomer in excess. Lipase-catalyzed kinetic resolution, for example, is a widely used method for resolving chiral alcohols through enantioselective acylation or hydrolysis. nih.govnih.gov This technique has been successfully applied on a multigram scale for related compounds like trans-2-azidocyclohexyl acetate. nih.gov

Convergent and Linear Synthesis Pathways for Efficient Production

Table 2: Comparison of Linear and Convergent Synthesis

| Feature | Linear Synthesis | Convergent Synthesis |

|---|---|---|

| Strategy | Step-by-step, sequential construction (A → B → C → Product). | Independent synthesis of fragments followed by coupling (A → B; C → D; B + D → Product). wikipedia.org |

| Efficiency | Overall yield drops significantly with each step. differencebetween.com | Generally higher overall yield, especially for multi-step syntheses. chemistnotes.comuniurb.it |

| Time | Can be longer as steps are sequential. fiveable.me | Allows for parallel synthesis of fragments, potentially saving time. fiveable.me |

| Complexity | Simpler for less complex structures. fiveable.me | Preferred for complex molecules with distinct fragments. wikipedia.org |

The introduction of the two-carbon alkyne unit is a key transformation in the synthesis.

Direct Alkynylation: This involves the addition of an acetylide anion to an electrophilic carbon. As mentioned previously, the ring-opening of cyclopentene oxide with lithium acetylide is a highly effective method for generating the trans isomer. Alternatively, the addition of an ethynyl Grignard reagent or a similar organometallic compound to cyclopentanone would produce a tertiary alcohol, which is not the target, or require a different precursor. A tandem ring-opening/alkynylation of tertiary cycloalkanols using alkynyl hypervalent iodide reagents has been reported, offering a metal-free method to form alkynylated ketones. organic-chemistry.orgresearchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. wikipedia.orgyoutube.comlibretexts.org The Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide, is a prominent example. nih.gov To apply this to this compound, one would need a precursor such as trans-2-halocyclopentanol. The coupling of this precursor with a protected alkyne (like trimethylsilylacetylene) in the presence of a palladium catalyst and a copper(I) co-catalyst would install the ethynyl group.

Creating the substituted cyclopentane (B165970) ring itself can be achieved through various advanced strategies.

Ring Expansion/Contraction: Functionalized cyclopentanes can be accessed from different ring sizes. For instance, a palladium-catalyzed cross-coupling of 1-(1-alkynyl)cyclobutanols with aryl halides leads to a ring expansion to form 2-alkylidenecyclopentanones. nih.gov Ring contraction methods, such as a photoinduced carboborative ring contraction, can convert a six-membered ring into a highly functionalized cyclopentane. rsc.org

C-H Functionalization: Direct functionalization of C-H bonds is an increasingly important strategy that offers an atom-economical approach to modifying molecular skeletons. Recent advances have enabled the palladium-catalyzed transannular γ-C–H arylation of cyclopentane carboxylic acids with excellent regioselectivity and diastereoselectivity. nih.gov Such a strategy could be adapted to install functionality that can later be converted to the required hydroxyl or ethynyl groups.

Cycloaddition Reactions: Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for constructing cyclic systems with controlled stereochemistry. nih.gov A precursor to the cyclopentane ring could be synthesized via a [3+2] or other cycloaddition, installing multiple functional groups and stereocenters in a single step.

Green Chemistry Principles and Sustainable Practices in the Synthesis of this compound

The synthesis of this compound can be approached through a two-step sequence involving the epoxidation of cyclopentene to yield cyclopentene oxide, followed by the nucleophilic ring-opening of the epoxide with an acetylide anion. The application of green chemistry principles to this synthetic pathway can significantly enhance its sustainability.

The first principle of green chemistry, waste prevention, is of paramount importance. study.com Traditional synthetic methods often generate significant amounts of waste, which can be both costly and environmentally damaging to treat. By designing syntheses with high atom economy, the amount of waste generated is minimized, as a larger proportion of the atoms from the reactants are incorporated into the final product. orgsyn.orgchemicalbook.com

Atom Economy in the Synthesis of this compound

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. researchgate.net The ideal reaction would have a 100% atom economy, meaning all atoms of the reactants are found in the final product. study.com Addition reactions are a prime example of reactions with 100% atom economy. study.com

The synthesis of this compound via the ring-opening of cyclopentene oxide with an acetylide can be designed to have a high atom economy. The key is the choice of reagents and reaction conditions. For instance, the epoxidation of cyclopentene using hydrogen peroxide as the oxidant in the presence of a suitable catalyst can be a highly atom-economical step. The only byproduct in this ideal scenario is water.

Table 1: Comparison of Oxidizing Agents for the Epoxidation of Cyclopentene

| Oxidizing Agent | Byproducts | Atom Economy | Green Chemistry Considerations |

|---|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | m-Chlorobenzoic acid | Lower | Generates stoichiometric chlorinated aromatic waste. |

| Hydrogen Peroxide (H₂O₂) | Water | Higher | "Green" oxidant, but often requires a catalyst and careful control of reaction conditions. |

Safer Solvents and Auxiliaries

The selection of solvents is another critical aspect of green synthesis. Many traditional organic solvents are volatile organic compounds (VOCs) that contribute to air pollution and have negative health effects. sigmaaldrich.com Green chemistry encourages the use of safer solvents such as water, supercritical fluids, or ionic liquids, or even conducting reactions in the absence of a solvent. sigmaaldrich.comosti.gov

Table 2: Properties of Selected Solvents for Organic Synthesis

| Solvent | Classification | Boiling Point (°C) | Environmental/Safety Concerns |

|---|---|---|---|

| Dichloromethane (B109758) | Halogenated | 39.6 | Suspected carcinogen, environmental pollutant. |

| Toluene | Aromatic Hydrocarbon | 110.6 | Volatile organic compound, toxic. |

| Water | Benign | 100 | Non-toxic, non-flammable, but can be energy-intensive to remove. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based | 80.2 | Derived from renewable resources, less volatile than THF. youtube.com |

Catalysis and Energy Efficiency

The use of catalysts is a cornerstone of green chemistry. Catalytic reactions are often more efficient, require milder conditions, and generate less waste than stoichiometric reactions. In the synthesis of this compound, both the epoxidation and the ring-opening steps can benefit from catalysis. For the epoxidation of cyclopentene, various catalytic systems utilizing manganese or other transition metals with hydrogen peroxide have been explored to improve selectivity and efficiency. researchgate.netosti.gov

Energy efficiency is another key principle. Designing reactions that can be conducted at ambient temperature and pressure reduces the energy demand of the process. Microwave-assisted synthesis is one technique that can significantly reduce reaction times and energy consumption. nih.govacs.org

Biocatalysis: A Green Alternative

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful approach to green synthesis. nih.gov Enzymes operate under mild conditions (temperature, pH), are highly selective, and are biodegradable. While a specific enzyme for the synthesis of this compound is not readily reported, the potential for biocatalytic methods is significant. For instance, a lipase (B570770) could be used for a kinetic resolution step to produce enantiomerically pure product, or an epoxidase could be employed for the epoxidation of cyclopentene. nih.gov The development of chemoenzymatic strategies, which combine both chemical and biological transformations, is a promising area of research. nih.govnih.gov

Chemical Reactivity and Transformation of Trans 2 Ethynylcyclopentanol

Reactions Involving the Terminal Alkyne Functionality of trans-2-Ethynylcyclopentanol

The terminal alkyne group in this compound is a versatile functional group that participates in a wide array of chemical transformations. These reactions allow for the extension of the carbon framework, the introduction of new functional groups, and the formation of heterocyclic systems.

Catalytic hydrofunctionalization reactions introduce new functional groups across the carbon-carbon triple bond of the terminal alkyne.

Hydroboration-Oxidation: This two-step reaction sequence is a powerful method for the anti-Markovnikov hydration of terminal alkynes. wikipedia.orglibretexts.org In the case of this compound, treatment with a borane (B79455) reagent such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), followed by oxidation with hydrogen peroxide (H₂O₂) in a basic medium, would yield the corresponding aldehyde. The hydroboration step proceeds with syn-addition of the hydrogen and boron atoms across the triple bond, with the boron atom adding to the terminal carbon. libretexts.org Subsequent oxidation replaces the boron atom with a hydroxyl group, which then tautomerizes to the more stable aldehyde. To prevent hydroboration of both π-bonds, a bulky borane like disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN) can be utilized. wikipedia.orgmasterorganicchemistry.com

Silylformylation: This reaction involves the simultaneous addition of a silyl (B83357) group and a formyl group across the alkyne. Intramolecular silylformylation of related homopropargyl silyl ethers has been shown to produce cyclic silyl ethers. nih.gov For this compound, an intermolecular silylformylation would likely require a catalyst system, typically involving rhodium or palladium complexes, and a source of the silyl and formyl groups, such as a hydrosilane and carbon monoxide.

| Reaction | Reagents | Product Type | Regioselectivity |

| Hydroboration-Oxidation | 1. BH₃·THF or 9-BBN 2. H₂O₂, NaOH | Aldehyde | Anti-Markovnikov |

| Silylformylation | Hydrosilane, CO, Catalyst (e.g., Rh or Pd complex) | α-Silyl-α,β-unsaturated aldehyde or β-Silyl-α,β-unsaturated aldehyde | Dependent on catalyst and conditions |

The terminal alkyne of this compound is an ideal handle for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules. nd.eduresearchgate.net The most prominent example is the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). bioclone.net

CuAAC: This reaction involves the [3+2] cycloaddition between the terminal alkyne of this compound and an organic azide (B81097) in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgnih.govwikipedia.org The reaction is highly efficient, proceeds under mild conditions (often in aqueous media), and has a broad substrate scope with high functional group tolerance. nih.gov The copper(I) catalyst can be generated in situ from a copper(II) salt, such as copper(II) sulfate, with a reducing agent like sodium ascorbate. wikipedia.org

Bioconjugation: The biocompatibility and efficiency of the CuAAC reaction make it a valuable tool for bioconjugation. nih.gov this compound, after attachment to a biomolecule, can be used to "click" with azide-modified probes, such as fluorescent dyes, biotin, or other reporter molecules. nih.gov This allows for the specific labeling and tracking of biomolecules in complex biological systems. The resulting triazole linker is highly stable under physiological conditions. nih.gov

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming new carbon-carbon bonds. The terminal alkyne of this compound can readily participate in these transformations to create more complex molecular architectures.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. wikipedia.orgorganic-chemistry.orgmdpi.com The reaction of this compound with an aryl iodide or bromide would result in the formation of an arylethynylcyclopentanol derivative. The reaction proceeds through a catalytic cycle involving oxidative addition of the halide to the palladium(0) complex, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination. libretexts.orgyoutube.com

Negishi Coupling: This coupling reaction involves the reaction of an organozinc reagent with an organic halide catalyzed by a nickel or palladium complex. wikipedia.org To utilize this compound in a Negishi coupling, it would first need to be converted into an organozinc reagent (an alkynylzinc halide). This can be achieved by deprotonation with a strong base followed by transmetalation with a zinc halide. The resulting alkynylzinc reagent can then be coupled with an aryl or vinyl halide. illinois.eduorganic-chemistry.orgyoutube.com A key advantage of the Negishi coupling is its high functional group tolerance. wikipedia.org A common side reaction can be homocoupling. nih.gov

| Coupling Reaction | Catalyst System | Coupling Partner | Product |

| Sonogashira | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, Amine base | Aryl/Vinyl Halide | Aryl/Vinyl-substituted alkyne |

| Negishi | Ni or Pd catalyst | Aryl/Vinyl Halide | Aryl/Vinyl-substituted alkyne |

The π-bonds of the alkyne in this compound can undergo both electrophilic and nucleophilic addition reactions.

Electrophilic Addition: Alkynes are generally less reactive towards electrophiles than alkenes. libretexts.org However, under appropriate conditions, they can undergo addition reactions. For example, the addition of a hydrogen halide (HX) would proceed via a vinyl cation intermediate, following Markovnikov's rule where the hydrogen adds to the terminal carbon and the halide to the internal carbon. libretexts.orgyoutube.com Halogenation with reagents like bromine (Br₂) would lead to the formation of a di- or tetra-haloalkane, depending on the stoichiometry. libretexts.org

Nucleophilic Addition: The terminal alkyne proton is weakly acidic (pKa ≈ 25) and can be removed by a strong base, such as sodium amide (NaNH₂), to form a nucleophilic acetylide anion. libretexts.org This acetylide is a potent nucleophile that can participate in various reactions. For instance, it can undergo nucleophilic addition to carbonyl compounds like aldehydes and ketones to form propargyl alcohols. libretexts.org It can also act as a nucleophile in conjugate addition reactions to α,β-unsaturated systems, often referred to as Michael additions. nih.gov Furthermore, alkynes can act as precursors to electrophilic or nucleophilic allylmetal species in the presence of transition metal catalysts. nih.gov

Transformations of the Secondary Alcohol Group in this compound

The secondary alcohol group in this compound provides another site for chemical modification, which can be achieved with high stereoselectivity.

Stereoselective Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-ethynylcyclopentanone. A variety of reagents can be employed for this transformation, with the choice of reagent influencing the reaction conditions and functional group tolerance. For instance, Swern oxidation or the use of Dess-Martin periodinane are common methods for the mild oxidation of secondary alcohols to ketones. Stereoselectivity is not a factor in the product as the chiral center is removed.

Stereoselective Reduction (of the corresponding ketone): If one were to start with 2-ethynylcyclopentanone, its reduction back to the alcohol can be achieved with high stereoselectivity. The use of chiral reducing agents or catalysts can favor the formation of either the trans or cis diastereomer. For example, the use of a bulky reducing agent might preferentially attack from the less hindered face of the ketone, leading to a specific diastereomer.

Derivatization Reactions for Protecting Groups and Functional Group Interconversions (e.g., Esterification, Etherification)

The hydroxyl group of this compound is a primary site for derivatization, which is often necessary to protect this functionality during subsequent synthetic steps involving the alkyne. Standard protecting group strategies are readily applicable to this compound.

Etherification: Silyl ethers are among the most common protecting groups for alcohols due to their ease of installation and removal under specific conditions. This compound can be converted to its corresponding silyl ether, such as a tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES) ether, by reacting it with the appropriate silyl chloride (e.g., TBDMSCl, TESCl) in the presence of a base like imidazole (B134444) or triethylamine (B128534) in an aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The choice of silyl group allows for tuning the stability of the protected alcohol.

Esterification: The alcohol can also be protected as an ester. This is typically achieved through reaction with an acylating agent like an acid chloride or an acid anhydride (B1165640) in the presence of a base such as pyridine (B92270) or triethylamine. libretexts.orgyoutube.com For example, reaction with benzoyl chloride would yield the corresponding benzoate (B1203000) ester. Esterification can also be performed under acidic catalysis (e.g., Fischer esterification) by reacting the alcohol with a carboxylic acid, although this method is less common for protection due to its reversible nature. organic-chemistry.org

These derivatization reactions are crucial for selectively masking the alcohol, thereby enabling chemists to perform transformations exclusively at the ethynyl (B1212043) group, such as metal-catalyzed coupling or addition reactions, without interference from the acidic hydroxyl proton.

| Reaction Type | Reagents | Product | Purpose |

| Silyl Etherification | R₃SiCl (e.g., TBDMSCl), Base (e.g., Imidazole) | O-Silyl Ether | Protection of hydroxyl group |

| Benzyl Etherification | Benzyl bromide, Base (e.g., NaH) | O-Benzyl Ether | Robust protection of hydroxyl group |

| Esterification | RCOCl or (RCO)₂O, Base (e.g., Pyridine) | Ester | Protection or functional group modification |

Intramolecular Cyclization and Rearrangement Reactions of this compound

The dual functionality of this compound makes it an excellent substrate for a variety of intramolecular reactions, leading to the formation of complex bicyclic and polycyclic systems.

Metal-Promoted Silylcarbocyclization (SiCAC) Leading to Fused Lactone Derivatives

While specific examples of metal-promoted silylcarbocyclization (SiCAC) starting directly from this compound are not extensively documented, this class of reaction represents a powerful strategy for the synthesis of fused lactones from acetylenic alcohols. The general SiCAC process involves the regioselective addition of a silylmetal species across the alkyne, followed by carbonylative cyclization.

In a typical sequence, an acetylenic alcohol is first subjected to a silylformylation reaction, often catalyzed by rhodium or cobalt complexes, which installs a silyl group and a carbonyl group across the triple bond. The resulting intermediate can then undergo an intramolecular cyclization, such as an aldol (B89426) or related condensation, to form a fused lactone ring system. This strategy is a powerful tool for constructing complex cyclic ethers and lactones from linear enynol precursors.

Other Transition Metal-Catalyzed Cycloaddition and Carbocyclization Processes

The carbon-carbon triple bond in this compound is a versatile handle for various transition metal-catalyzed cycloaddition reactions. One of the most notable examples is the Pauson-Khand reaction, which is a formal [2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone. wikipedia.orgorganicreactions.org

In a hypothetical intramolecular application, the cyclopentanol (B49286) ring could be derivatized with an alkene-containing tether. Upon treatment with a cobalt carbonyl complex, such as dicobalt octacarbonyl (Co₂(CO)₈), the alkyne would coordinate to the metal center. Subsequent coordination of the tethered alkene and insertion of carbon monoxide would trigger the cyclization, leading to a complex, fused tricyclic ketone. nih.govnrochemistry.com The Pauson-Khand reaction is highly valued for its ability to construct five-membered rings, a common motif in natural products, with high stereocontrol. tcichemicals.com

| Reaction Name | Catalyst/Reagent | Reactants | Product Type |

| Pauson-Khand Reaction | Co₂(CO)₈ | Alkyne, Alkene, CO | Cyclopentenone |

| Enyne Cycloisomerization | Pt(II), Au(I), or Rh(I) complexes | Enyne | Fused or bridged carbocycles |

Ring Expansion and Contraction Strategies

Ring expansion and contraction reactions offer pathways to convert the cyclopentane (B165970) core of this compound into other ring sizes, such as cyclohexanones or cyclobutane (B1203170) derivatives. For instance, a common strategy for one-carbon ring expansion involves the rearrangement of a carbocation intermediate adjacent to the ring. youtube.com

While direct applications to this compound are not widely reported, analogous systems demonstrate the principle. For example, the silver-catalyzed ring expansion of 1-alkynyl cyclobutanols provides a route to 2-methylenecyclopentanones. rsc.org A similar strategy applied to a derivative of this compound could potentially lead to cyclohexanone (B45756) systems, which are valuable intermediates in organic synthesis. These transformations are often driven by the release of ring strain or the formation of a more stable carbocation. nih.gov

This compound as a Versatile Synthon in Complex Molecule Assembly

The most significant application of this compound is its role as a key building block in the total synthesis of natural products, particularly prostaglandins. dokumen.pubstudylib.netstudylib.net Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects and are characterized by a cyclopentane ring bearing two side chains.

In a seminal synthesis of a prostaglandin (B15479496) precursor, 2-ethynylcyclopentanone was reduced to provide a mixture of cis- and this compound. dss.go.th The trans isomer is a crucial intermediate. The ethynyl group serves as a precursor to one of the prostaglandin side chains. It can be elaborated through various reactions, including stereoselective reduction and C-C bond-forming reactions like alkylation or cross-coupling, to install the complex ω-chain of the prostaglandin molecule. The hydroxyl group on the cyclopentane ring is essential for establishing the correct stereochemistry and serves as a handle for introducing the second side chain or other required functional groups. The use of this building block provides a convergent and efficient entry into the core structure of these biologically important molecules. dss.go.th

Advanced Spectroscopic and Structural Elucidation of Trans 2 Ethynylcyclopentanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

High-resolution NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Detailed ¹H and ¹³C NMR Chemical Shift Analysis and Coupling Constant Determination for Diastereomeric and Enantiomeric Differentiation

While specific experimental ¹H and ¹³C NMR data for trans-2-Ethynylcyclopentanol are not widely available in the public domain, a theoretical analysis based on established principles can predict the expected spectral features.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals for each unique proton environment. The ethynyl (B1212043) proton (≡C-H) would appear as a singlet in the range of δ 2.0-3.0 ppm. The protons on the cyclopentane (B165970) ring would show complex splitting patterns due to both geminal and vicinal coupling. The proton attached to the carbon bearing the hydroxyl group (CH-OH) and the proton on the carbon with the ethynyl group (CH-C≡CH) are diastereotopic and would therefore have different chemical shifts. The trans-stereochemistry would influence the magnitude of the coupling constants between these and adjacent protons, which are typically in the range of 6-8 Hz for vicinal couplings in a cyclopentane ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the carbon framework. The two carbons of the ethynyl group are expected to resonate at approximately δ 70-90 ppm. The carbons of the cyclopentane ring would appear in the aliphatic region (δ 20-50 ppm), with the carbon attached to the hydroxyl group (C-OH) shifted downfield to around δ 70-80 ppm. The chemical shifts of the cyclopentyl carbons would be influenced by the stereochemistry of the substituents.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-C(1) | Predicted: ~4.0 (m) | C(1) |

| H-C(2) | Predicted: ~2.5 (m) | C(2) |

| H-C(3) | Predicted: ~1.7-1.9 (m) | C(3) |

| H-C(4) | Predicted: ~1.6-1.8 (m) | C(4) |

| H-C(5) | Predicted: ~1.7-1.9 (m) | C(5) |

| ≡C-H | Predicted: ~2.4 (s) | C(6) (C-H) |

| OH | Variable | C(7) (C≡) |

Note: These are predicted values and may differ from experimental data.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity Analysis and Conformational Preference

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning ¹H and ¹³C signals and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. Cross-peaks would be observed between vicinally coupled protons on the cyclopentane ring, allowing for the tracing of the ring's proton sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum would link a specific proton signal to its attached carbon signal, greatly aiding in the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons and for piecing together the molecular fragments. For instance, correlations would be expected from the ethynyl proton to C(2) and C(7), and from the cyclopentyl protons to the carbons of the ethynyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. For this compound, NOESY could confirm the trans relationship between the hydroxyl and ethynyl groups by showing a lack of through-space correlation between the protons on C(1) and C(2). It could also provide insights into the preferred conformation of the cyclopentane ring.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Characteristic Functional Group Identification and Conformational Signatures

Vibrational spectroscopy provides information about the functional groups present in a molecule and can also be sensitive to conformational changes.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands:

A strong, broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

A sharp, weak band around 3300 cm⁻¹ due to the ≡C-H stretching of the terminal alkyne.

A weak C≡C stretching absorption in the range of 2100-2140 cm⁻¹.

C-H stretching vibrations of the cyclopentane ring just below 3000 cm⁻¹.

C-O stretching vibration in the 1000-1200 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C≡C triple bond, being a non-polar bond, is expected to show a strong Raman scattering signal in the 2100-2140 cm⁻¹ region. The symmetric C-C stretching vibrations of the cyclopentane ring would also be Raman active.

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H stretch | 3200-3600 (broad, strong) | Weak |

| ≡C-H stretch | ~3300 (sharp, weak) | Moderate |

| C≡C stretch | 2100-2140 (weak) | 2100-2140 (strong) |

| C-H (sp³) stretch | <3000 | Moderate |

| C-O stretch | 1000-1200 | Weak |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment and Enantiomeric Purity Assessment

Chiroptical techniques are essential for studying chiral molecules, providing information about their absolute configuration and enantiomeric purity.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. An ORD curve can also be used to assign the absolute configuration of a chiral molecule. The shape of the ORD curve, particularly the sign of the Cotton effect, is characteristic of a specific enantiomer.

X-ray Crystallography for Definitive Solid-State Structure and Absolute Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. Crucially, for a chiral crystal, it would unambiguously establish the absolute stereochemistry of the molecule, confirming the trans arrangement of the substituents on the cyclopentane ring and determining the absolute configuration (R or S) at the chiral centers. However, no published crystal structure for this compound is currently available in open-access crystallographic databases.

Computational and Theoretical Investigations of Trans 2 Ethynylcyclopentanol

Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio Methods) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are foundational for predicting the electronic structure and inherent reactivity of a molecule. rsdjournal.org DFT methods, such as the widely used B3LYP functional, offer a balance between computational cost and accuracy, making them suitable for calculating the properties of medium-sized organic molecules. irjweb.comnih.gov These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

The Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

The energy of these orbitals and the difference between them, known as the HOMO-LUMO gap, are critical descriptors of molecular stability and reactivity. mdpi.com A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity, as it requires more energy to excite electrons from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive.

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -9.0 to -10.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | +0.5 to +2.0 |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ELUMO - EHOMO) | 9.5 to 12.5 |

| Ionization Potential (I) | Energy required to remove an electron (approximated as -EHOMO) | 9.0 to 10.5 |

| Electron Affinity (A) | Energy released when an electron is added (approximated as -ELUMO) | -0.5 to -2.0 |

| Chemical Hardness (η) | Resistance to change in electron distribution ((I - A) / 2) | 4.75 to 7.25 |

| Electronegativity (χ) | Power of an atom to attract electrons ((I + A) / 2) | 4.25 to 4.25 |

Note: The values presented are illustrative estimates for a molecule of this type and are not from a specific calculation on trans-2-ethynylcyclopentanol.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. nih.govresearchgate.net The MEP map is plotted onto the electron density surface of the molecule, with colors indicating regions of different electrostatic potential.

Red regions indicate negative electrostatic potential, where there is an excess of electron density. These areas are nucleophilic and prone to attack by electrophiles. For this compound, these would be concentrated around the oxygen atom of the hydroxyl group and the π-system of the ethynyl (B1212043) group.

Blue regions indicate positive electrostatic potential, representing electron-deficient areas. These sites are electrophilic and susceptible to attack by nucleophiles. The hydrogen atom of the hydroxyl group would be a prominent blue region.

Green regions represent neutral or non-polar areas, such as the hydrocarbon backbone of the cyclopentane (B165970) ring.

Analysis of the MEP surface provides a clear, qualitative picture of where the molecule is most likely to interact with other polar molecules or reagents.

Conformational Analysis and Potential Energy Surface (PES) Mapping of the Cyclopentanol (B49286) Ring System

The cyclopentane ring is not planar. A planar conformation would suffer from significant torsional strain due to the eclipsing of all C-H bonds. libretexts.org To alleviate this strain, the ring puckers into non-planar conformations. The two most commonly discussed conformations are the "envelope" (Cs symmetry) and the "half-chair" (C2 symmetry). researchgate.netopenochem.org

These conformers are very close in energy for unsubstituted cyclopentane and can interconvert rapidly through a low-energy process known as pseudorotation, where the "pucker" moves around the ring. stackexchange.com

For substituted cyclopentanes like this compound, the substituents will influence the conformational preference to minimize steric interactions. The bulky ethynyl group and the hydroxyl group will preferentially occupy positions that reduce steric hindrance.

Envelope Conformation: Four carbon atoms are coplanar, and the fifth is out of the plane, resembling a flap on an envelope. A substituent may be in an axial or equatorial-like position on this flap.

Half-Chair Conformation: Three carbon atoms are coplanar, with one atom puckered above the plane and another below it.

In unsubstituted cyclopentane, the energy difference between these forms is minimal. stackexchange.com However, for this compound, specific conformers that place the large ethynyl group in a pseudo-equatorial position to minimize 1,3-diaxial-like interactions would be significantly favored. A computational study would precisely quantify the energies of the various possible envelope and half-chair conformers.

| Conformer | Description | Relative Energy (kcal/mol) - Unsubstituted Cyclopentane |

|---|---|---|

| Planar | All 5 carbons in a plane (hypothetical) | ~5.0 |

| Envelope | Four carbons coplanar, one out of plane | 0.0 |

| Half-Chair | Three carbons coplanar, two out of plane | ~0.5 |

Note: Data is for the parent cyclopentane ring system. stackexchange.com Substituents in this compound would alter these relative energies significantly, likely favoring a specific envelope or half-chair conformation.

A Potential Energy Surface (PES) map provides a comprehensive view of the energy of a molecule as a function of its geometry. For the cyclopentanol ring, the PES would map the energy changes as the ring undergoes pseudorotation, moving between various envelope and half-chair forms. The energy barriers for these interconversions are typically very low for cyclopentane itself, allowing for rapid conformational changes at room temperature. The presence of the trans substituents would create a more defined PES, with deeper energy minima for the most stable conformers and higher energy barriers for interconversion between them compared to the unsubstituted ring.

Mechanistic Studies of Chemical Transformations of this compound via Transition State Calculations and Intrinsic Reaction Coordinate (IRC) Analysis

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. e3s-conferences.org By calculating the energies of reactants, products, and, most importantly, transition states, chemists can map out the most likely reaction pathway.

A common reaction of alkynes is electrophilic addition. libretexts.orglibretexts.org For instance, the addition of HBr across the triple bond of this compound would proceed via a vinyl cation intermediate, following Markovnikov's rule. The hydrogen would add to the terminal carbon of the alkyne, and the bromide would add to the more substituted carbon attached to the ring.

Transition State (TS) Calculations: The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to occur (the activation energy). unicamp.br Computational methods can locate the precise geometry and energy of the TS. A key feature of a calculated TS is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation maps the minimum energy path on the potential energy surface that connects the transition state to the reactants on one side and the products (or intermediates) on the other. mdpi.com This analysis confirms that a calculated transition state correctly links the desired reactant and product states, providing a complete, step-by-step visualization of the reaction mechanism.

For the hydrobromination of this compound, a TS calculation would identify the structure where the H-Br bond is partially broken, and new C-H and C-Br bonds are partially formed. The IRC would then trace the path from the reactants, up to this transition state, and down to the vinyl cation intermediate.

| Reaction Step | Species | Information Gained from Calculation |

|---|---|---|

| 1 | Reactants (this compound + HBr) | Optimized geometry and ground state energy (EReactant) |

| 2 | Transition State 1 (TS1) | Geometry and energy of the highest point on the path (ETS1) |

| 3 | Intermediate (Vinyl Cation) | Optimized geometry and energy (EIntermediate) |

| - | Activation Energy (ΔE‡) | Energy barrier for the first step (ETS1 - EReactant) |

| - | IRC Path | Confirms TS1 connects reactants to the intermediate |

Note: This table outlines the theoretical data that would be generated from a mechanistic study of a plausible reaction. Specific energy values would require dedicated computational experiments.

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, ECD Spectra) through Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering deep insights into its electronic structure, conformational behavior, and chiroptical properties. By employing quantum mechanical calculations, it is possible to simulate various spectra, which can aid in the interpretation of experimental data, confirm structural assignments, and explore molecular characteristics that are difficult to probe experimentally. The primary methods for these investigations include Density Functional Theory (DFT) for ground-state properties like NMR and vibrational spectra, and Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties such as Electronic Circular Dichroism (ECD) spectra.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, which is invaluable for assigning experimental spectra and verifying stereochemical configurations.

The standard computational workflow involves:

Conformational Analysis: The first step is to identify all low-energy conformers of this compound. The flexibility of the cyclopentane ring and the orientation of the hydroxyl and ethynyl groups can lead to multiple stable conformations. These are typically found through a systematic conformational search using molecular mechanics or semi-empirical methods, followed by geometry optimization of the resulting structures using a higher level of theory, such as DFT.

Geometry Optimization and Shielding Tensor Calculation: Each identified conformer is subjected to a precise geometry optimization using a selected DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-31G(d,p) or larger). Following optimization, the magnetic shielding tensors for each nucleus are calculated using the Gauge-Including Atomic Orbital (GIAO) method, which is a standard and reliable approach for predicting NMR parameters.

Boltzmann Averaging and Scaling: The predicted shielding constants (σ) for each conformer are averaged based on their relative energies according to the Boltzmann distribution. Since calculated shielding constants are not directly equivalent to experimental chemical shifts (δ), a linear scaling is typically applied. This is often done by correlating the calculated shieldings of a set of standard molecules (or the target molecule itself, if some assignments are known) against their experimental shifts. The final predicted chemical shifts are then derived from these scaled values.

Table 5.4.1: Predicted ¹³C and ¹H NMR Chemical Shifts for the Most Stable Conformer of this compound

This interactive table presents hypothetical DFT-calculated NMR chemical shifts for the most stable conformer of this compound, computed at the B3LYP/6-311+G(d,p) level with a CPCM solvent model for chloroform.

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| C1 (CH-OH) | 75.2 | 4.15 |

| C2 (CH-C≡CH) | 40.1 | 2.55 |

| C3 (CH₂) | 28.5 | 1.80, 1.95 |

| C4 (CH₂) | 22.8 | 1.65, 1.85 |

| C5 (CH₂) | 35.4 | 1.75, 2.05 |

| C6 (≡CH) | 85.1 | - |

| C7 (≡CH) | 71.3 | 2.10 |

| OH | - | 2.30 |

Note: These values are illustrative examples of what a computational study would produce and are not derived from published experimental or computational research.

Vibrational Frequency Calculations

Computational methods can simulate the infrared (IR) spectrum of this compound by calculating its harmonic vibrational frequencies. This analysis helps in assigning specific absorption bands to the vibrational modes of the molecule, such as O-H stretching, C≡C stretching, and various bending and ring modes.

The process involves:

Optimization and Frequency Calculation: After geometry optimization of the most stable conformer at a specific level of theory (e.g., DFT with a functional like B3LYP), a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the nuclear positions, which form the Hessian matrix.

Frequency Scaling: The calculated harmonic frequencies are known to be systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. To improve agreement with experimental data, the computed frequencies are uniformly scaled by an empirical scaling factor specific to the level of theory used.

Visualization and Assignment: The output provides the frequency, IR intensity, and a description of the atomic motions for each vibrational mode. This allows for the confident assignment of major peaks in an experimental IR spectrum.

Table 5.4.2: Predicted Key Vibrational Frequencies for this compound

This interactive table shows representative DFT-calculated vibrational frequencies for this compound. Frequencies are scaled by a factor of 0.967 (typical for B3LYP/6-31G(d)).

| Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Assignment |

| 3750 | 3626 | 85 | O-H Stretch |

| 3420 | 3307 | 150 | ≡C-H Stretch |

| 2180 | 2108 | 25 | C≡C Stretch |

| 1100 | 1064 | 120 | C-O Stretch |

| 950 | 919 | 40 | C-C-O Bend |

Note: These values are illustrative examples to demonstrate the output of a computational vibrational analysis and are not from a published study.

Electronic Circular Dichroism (ECD) Spectra Simulation

Since this compound is a chiral molecule, it exhibits electronic circular dichroism. TD-DFT is the most common method for simulating ECD spectra to determine the absolute configuration of chiral molecules. The process involves comparing the computationally predicted spectrum with the experimentally measured one.

The workflow includes:

Conformational Search: As with other spectroscopic predictions, a thorough conformational analysis is critical.

Excitation Energy and Rotatory Strength Calculation: For each significant low-energy conformer, TD-DFT calculations are performed to compute the vertical excitation energies, oscillator strengths, and rotatory strengths for a number of electronic transitions (typically 30-50).

Spectral Convolution and Averaging: The calculated transitions (rotatory strengths) for each conformer are convoluted using a Gaussian function to simulate a continuous spectrum. The final theoretical ECD spectrum is obtained by taking a Boltzmann-weighted average of the spectra of all contributing conformers.

Validation: The resulting theoretical spectrum for one enantiomer (e.g., (1R,2R)) is compared with the experimental spectrum. A good match confirms the absolute configuration. If the theoretical spectrum is a mirror image of the experimental one, the absolute configuration is assigned to the other enantiomer.

Table 5.4.3: Predicted ECD Transitions for the Most Stable Conformer of (1R,2R)-2-Ethynylcyclopentanol

This interactive table displays hypothetical TD-DFT (CAM-B3LYP/TZVP) calculated electronic transitions contributing to the ECD spectrum.

| Transition | Excitation Wavelength (nm) | Rotatory Strength (R, 10⁻⁴⁰ cgs) |

| 1 | 215 | +15.8 |

| 2 | 201 | -22.5 |

| 3 | 188 | +8.2 |

| 4 | 175 | +3.5 |

| 5 | 168 | -11.0 |

Note: These values are representative examples of data generated in a computational ECD study and are not from published research.

Potential Applications in Synthetic Chemistry and Advanced Materials Science

Utilization of trans-2-Ethynylcyclopentanol as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of this compound, arising from its two stereocenters, positions it as a valuable chiral building block, or synthon, in asymmetric synthesis. nih.gov In this approach, the existing stereochemistry of a starting material is used to control the stereochemical outcome of a reaction, leading to the selective formation of a desired stereoisomer. wikipedia.org The cyclopentane (B165970) ring provides a rigid scaffold that can influence the facial selectivity of reactions at or near the functional groups.

The presence of both a hydroxyl and an ethynyl (B1212043) group offers multiple points for synthetic elaboration. The hydroxyl group can act as a directing group or be converted into other functionalities, while the terminal alkyne is amenable to a wide array of transformations, including carbon-carbon bond-forming reactions. The trans relationship between the hydroxyl and ethynyl groups provides a defined spatial arrangement that can be exploited to achieve high levels of stereocontrol in subsequent synthetic steps. Chiral auxiliaries, which are stereogenic groups temporarily incorporated into a substrate, are a common strategy in asymmetric synthesis to guide the formation of a specific stereoisomer. nih.govsigmaaldrich.com While specific documented examples for this compound are not prevalent, its structural motifs are analogous to other cyclic alcohols and alkynes used in stereoselective synthesis. researchgate.netrsc.orgmdpi.com

Table 1: Potential Asymmetric Transformations Utilizing this compound

| Reaction Type | Role of this compound | Potential Outcome |

|---|---|---|

| Alkylation of the ethynyl group | Chiral starting material | Enantiomerically enriched alkynylated cyclopentane derivatives |

| Directed reduction of a ketone | Chiral alcohol directing group | Diastereoselective formation of a new stereocenter |

Precursor to Structurally Diverse Complex Organic Molecules, Including Natural Product Scaffolds and Analogs

The cyclopentane ring is a common structural motif in a vast array of natural products, including prostaglandins, steroids, and various alkaloids. The ability to construct this five-membered ring with controlled stereochemistry is a central challenge in the total synthesis of these complex molecules. This compound could serve as a versatile starting material for the synthesis of such natural product scaffolds.

The ethynyl group can be readily transformed into other functional groups necessary for building the target molecule. For instance, it can undergo hydration to form a ketone, reduction to an alkene or alkane, or participate in coupling reactions to append more complex side chains. The hydroxyl group can be oxidized, protected, or used as a handle for further functionalization. The defined stereochemistry of the starting material would be carried through the synthetic sequence, ultimately influencing the stereochemistry of the final product. While direct total syntheses employing this compound are not widely reported, the principles of retrosynthetic analysis suggest its potential as a valuable precursor. nih.gov

Role in Polymer Chemistry and Functional Materials Science

The presence of a reactive ethynyl group makes this compound a candidate for applications in polymer chemistry and materials science.

Monomer for Polymerization to Ethynyl-Functionalized Polymeric Systems

The terminal alkyne functionality of this compound allows it to act as a monomer in polymerization reactions. For instance, it could potentially undergo addition polymerization across the triple bond to yield a polyacetylene-type polymer with pendant cyclopentanol (B49286) groups. Such polymers could exhibit interesting electronic and optical properties due to the conjugated backbone.

Another approach would be to utilize the ethynyl group in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). drpress.orgugent.beresearchgate.netnih.govresearchgate.net If copolymerized with a suitable azide-functionalized monomer, this could lead to the formation of highly regular, functionalized polymers. The hydroxyl group on the cyclopentane ring could also be used to initiate ring-opening polymerization of cyclic esters or ethers, incorporating the cyclopentanol moiety into a polyester (B1180765) or polyether backbone. nih.govelsevierpure.comresearchgate.netyoutube.comsemanticscholar.org

Cross-linking Agent for Advanced Materials

The bifunctional nature of this compound, with its hydroxyl and ethynyl groups, suggests its potential use as a cross-linking agent. Cross-linking is a process that connects polymer chains, leading to the formation of a three-dimensional network structure with enhanced mechanical and thermal properties.

The hydroxyl group could react with functional groups on a polymer backbone, such as isocyanates or carboxylic acids, while the ethynyl groups could then be used for a secondary cross-linking reaction, for example, through thermal or photo-initiated polymerization of the alkyne. This dual reactivity could allow for a two-stage curing process, providing greater control over the final material properties. For instance, it could potentially be used to cross-link epoxy resins, where the hydroxyl group reacts with the epoxide rings. nih.govnih.gov

Development of Novel Ligand Systems for Homogeneous and Heterogeneous Catalysis

Chiral ligands are crucial components of catalysts used in asymmetric synthesis, as they are responsible for inducing enantioselectivity. elsevierpure.comnih.gov The rigid, stereochemically defined structure of this compound makes it an attractive scaffold for the synthesis of novel chiral ligands.

The hydroxyl and ethynyl groups can be functionalized with donor atoms such as phosphorus, nitrogen, or sulfur, which can coordinate to a metal center. For example, the hydroxyl group could be converted to a phosphinite or phosphite, while the ethynyl group could be used in a coupling reaction to introduce a phosphine-containing moiety. The trans arrangement of these functionalities would create a specific bite angle and chiral environment around the metal, which could be beneficial for achieving high enantioselectivity in catalytic reactions such as hydrogenation, allylic alkylation, or hydroformylation. nih.govresearchgate.netdicp.ac.cn

Table 2: Potential Ligand Types Derived from this compound

| Ligand Class | Synthetic Modification | Potential Catalytic Application |

|---|---|---|

| P,O-Ligands | Phosphorylation of the hydroxyl group | Asymmetric hydrogenation |

| P,P-Ligands | Functionalization of both hydroxyl and ethynyl groups with phosphines | Various asymmetric transformations |

Applications in Agrochemical and Industrial Chemical Synthesis

The structural features of this compound could also be of interest in the synthesis of agrochemicals and other industrial chemicals. Many biologically active molecules, including fungicides and herbicides, contain cyclic scaffolds and specific functional groups that are crucial for their activity. researchgate.netnih.govresearchgate.net

The cyclopentane core of this compound could serve as a template for the synthesis of new agrochemical candidates. The ethynyl group is a versatile handle for introducing various pharmacophores, while the hydroxyl group can be modified to tune the molecule's physical and biological properties. For instance, the ethynyl group is present in some commercial fungicides, and the cyclopentanol moiety could impart favorable properties such as appropriate lipophilicity for transport within a plant. In industrial chemistry, the compound could be a useful intermediate for the synthesis of specialty chemicals, flavors, or fragrances, where the defined stereochemistry can be important for the desired properties.

Future Research Directions and Unresolved Challenges for Trans 2 Ethynylcyclopentanol

Development of More Atom-Economical and Stereocontrol-Enhanced Synthetic Routes

A primary challenge in the synthesis of trans-2-ethynylcyclopentanol is the development of routes that are both highly efficient and precisely controlled. Future research will focus on methodologies that maximize the incorporation of starting materials into the final product, a concept known as atom economy.

Key areas for development include:

Catalytic Asymmetric Synthesis: Moving beyond stoichiometric reagents to catalytic methods for the addition of an ethynyl (B1212043) group to cyclopentanone (B42830) will be crucial. This includes the development of novel chiral catalysts that can ensure high diastereoselectivity for the trans isomer, minimizing waste and separation costs.

Green Chemistry Approaches: Emphasis will be placed on synthetic strategies that utilize environmentally benign solvents, reduce energy consumption, and avoid hazardous reagents. scirp.org A 100% atom-economical approach, where all atoms of the reactants are incorporated into the product, represents the ultimate goal. scirp.org

Novel Substrate-Controlled Syntheses: Investigating methods where the stereochemical outcome is dictated by chiral auxiliaries or existing stereocenters in more complex starting materials could provide alternative pathways to enantiomerically pure this compound derivatives. Highly diastereoselective syntheses often rely on factors like chelation control or substrate-directed reactions to achieve the desired stereochemistry. nih.gov

| Synthetic Goal | Potential Approach | Desired Outcome |

| High Atom Economy | Reagentless catalytic addition of acetylene (B1199291) | Minimized waste, increased efficiency scirp.org |

| Enhanced Stereocontrol | Development of novel chiral ligands/catalysts | High diastereomeric and enantiomeric purity |

| Greener Synthesis | Use of biocatalysis or solvent-free conditions | Reduced environmental impact |

Exploration of Novel Reaction Pathways and Undiscovered Reactivity Patterns

The bifunctional nature of this compound, possessing both a nucleophilic alcohol and a reactive alkyne, presents a rich playground for exploring new chemical transformations.

Future investigations will likely pursue:

Advanced Cycloaddition Reactions: While the alkyne group is known to participate in reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," exploring its participation in other cycloadditions, such as [3+2] or [2+2+2] annulations, could lead to the rapid assembly of complex polycyclic systems. guidechem.com

Photocatalysis and Radical Chemistry: Employing visible light photocatalysis could unlock novel reactivity, potentially enabling contra-thermodynamic or previously inaccessible transformations under mild conditions. biosyn.com The reaction of the alkyne or alcohol moiety with photogenerated radicals could lead to new C-C and C-O bond formations.

Intramolecular Cascades: Designing substrates based on the this compound scaffold that can undergo intramolecular cascade reactions is a promising direction. Such reactions, triggered by a single event, can rapidly build molecular complexity, forming multiple bonds and rings in a single operation.

Integration into Flow Chemistry and Automated Synthesis Methodologies

The transition from traditional batch processing to continuous flow chemistry and automated synthesis platforms offers significant advantages for the production and derivatization of this compound.

Key advancements in this area will focus on:

Continuous Flow Synthesis: Developing robust flow chemistry protocols can lead to improved safety, better heat and mass transfer, higher yields, and easier scalability compared to batch methods. mdpi.comnih.govguidechem.com This is particularly advantageous for handling acetylene gas or managing exothermic reactions. guidechem.com

Automated Synthesis Platforms: Integrating the synthesis of this compound and its subsequent reactions into automated platforms can dramatically accelerate the discovery of new derivatives. sigmaaldrich.com These systems allow for rapid iteration and optimization of reaction conditions, facilitating high-throughput screening for desired properties. sigmaaldrich.com

Downstream Processing: A significant challenge is the integration of purification and analysis steps into a continuous or automated workflow. The development of in-line purification techniques, such as immobilized scavenger resins or continuous crystallization, will be essential for creating truly autonomous synthesis systems.

| Technology | Advantage for this compound | Future Goal |

| Flow Chemistry | Enhanced safety, scalability, and reaction control mdpi.comnih.gov | Development of a fully continuous, multi-step synthesis |

| Automated Synthesis | Rapid library generation and high-throughput screening sigmaaldrich.com | Autonomous platforms for synthesis and biological evaluation |

| Integrated Purification | Reduced manual labor and faster access to pure compounds | In-line, real-time purification and quality control |

Discovery of Emerging Applications in Interdisciplinary Fields

The unique structural features of this compound make it a valuable building block for applications beyond traditional organic synthesis, particularly in medicinal chemistry, materials science, and chemical biology.

Future research is expected to explore:

Medicinal Chemistry: The cyclopentanol (B49286) core is a common motif in biologically active molecules. bionordika.dkcymitquimica.com Derivatives of this compound could be investigated as scaffolds for the development of new therapeutic agents, with the ethynyl group serving as a handle for modification or as a key pharmacophoric element. scirp.org